N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Methylprop-2-enamide Moiety: This can be achieved through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or benzyl derivatives.
Scientific Research Applications
N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N2-[(benzyloxy)carbonyl]-n1-[(3S)-1-cyanopyrrolidin-3-yl]-l-leucinamide: This compound shares a similar pyrrolidine core but differs in its functional groups and overall structure.
Pyrrolopyrazine derivatives: These compounds contain a pyrrolidine ring and exhibit a range of biological activities.
Uniqueness
N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
919792-45-3 |
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Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
N-[(3S)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C15H20N2O/c1-12(2)15(18)16-14-8-9-17(11-14)10-13-6-4-3-5-7-13/h3-7,14H,1,8-11H2,2H3,(H,16,18)/t14-/m0/s1 |
InChI Key |
BFEDCIWCVBNFIL-AWEZNQCLSA-N |
Isomeric SMILES |
CC(=C)C(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2 |
Canonical SMILES |
CC(=C)C(=O)NC1CCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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